3-Ethoxypiperidine
Overview
Description
3-Ethoxypiperidine is an organic compound with the chemical formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . It is a colorless to pale yellow liquid with a pungent odor and is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but insoluble in water . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
3-Ethoxypiperidine is a derivative of piperidine . Piperidine and its derivatives have been observed to have therapeutic properties, including anticancer potential . .
Mode of Action
which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .
Biochemical Pathways
Piperidine has been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine and its derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is generally recommended to store the compound at room temperature .
Biochemical Analysis
Biochemical Properties
3-Ethoxypiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been found to modulate neurotransmitter release by interacting with neurotransmitter receptors and transporters. This modulation can influence synaptic transmission and neuronal communication. In hepatic cells, this compound affects the expression of genes involved in detoxification processes, thereby impacting cellular metabolism and the detoxification of xenobiotics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its binding to cytochrome P450 enzymes can inhibit or activate these enzymes, leading to changes in metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to certain environmental factors, such as light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause cumulative effects on cellular processes, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways beneficially. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects are often dose-dependent and can be attributed to the compound’s interaction with critical enzymes and receptors in the body .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of specific metabolites. Additionally, this compound can influence the activity of other enzymes and cofactors involved in metabolic processes, further modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These transporters help in the uptake and efflux of the compound, ensuring its proper localization within the cell. Once inside the cell, this compound can accumulate in specific tissues, depending on its affinity for certain cellular components. This distribution pattern is crucial for understanding the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytoplasm and can be transported to specific organelles, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct this compound to its site of action. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethoxypiperidine typically involves the reaction of ethyl piperidine with ethanol. The process can be summarized as follows :
Reaction with Ethanol: Ethyl piperidine is reacted with ethanol to generate an intermediate of this compound.
Purification: The intermediate is then purified by distillation to obtain the pure product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more advanced techniques such as high-throughput screening and combinatorial chemistry. For example, one method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile at 75°C for 4 hours in a sealed tube .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Substituted piperidines with various functional groups.
Scientific Research Applications
3-Ethoxypiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: The parent compound of 3-Ethoxypiperidine, widely used in pharmaceuticals.
Morpholine: Another heterocyclic amine with similar applications in drug synthesis.
Piperazine: A related compound with applications in medicinal chemistry.
Uniqueness of this compound: this compound is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
3-ethoxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-7-4-3-5-8-6-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNGVDXHFTWXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402121 | |
Record name | 3-ethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88536-17-8 | |
Record name | 3-ethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00402121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethoxypiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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